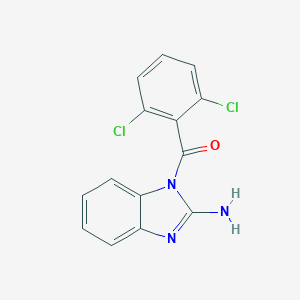
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a dichlorophenyl group, a mesityl group, and a methyl group attached to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Mesityl Group: The mesityl group can be attached through a Friedel-Crafts acylation reaction using mesitylene and an acylating agent.
Final Coupling: The final step involves coupling the synthesized isoxazole intermediate with the dichlorophenyl and mesityl groups under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate: This compound shares the dichlorophenyl and mesityl groups but differs in the core structure.
2,6-dichlorophenylbiguanide hydrochloride: Another compound with the dichlorophenyl group, used for its antibacterial and antifungal properties.
Uniqueness
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
349145-52-4 |
|---|---|
分子式 |
C20H18Cl2N2O2 |
分子量 |
389.3g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-10-8-11(2)18(12(3)9-10)23-20(25)16-13(4)26-24-19(16)17-14(21)6-5-7-15(17)22/h5-9H,1-4H3,(H,23,25) |
InChIキー |
CDDZYJHISRXIGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate](/img/structure/B442547.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B442548.png)
![2-{[(2,3,5,6-Tetrafluorophenoxy)acetyl]amino}benzamide](/img/structure/B442550.png)
![Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B442551.png)
![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B442552.png)
![1-{4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL}ETHAN-1-ONE](/img/structure/B442556.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442557.png)
![3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B442561.png)
![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B442564.png)
![6-Methoxy-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B442565.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442567.png)

![2-[(4-Isobutoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B442575.png)

